

JNJ-7706204 versus volasertib in AML studies

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Compound of Interest

Compound Name: JNJ-6204

Cat. No.: B15541541

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An In-Depth Comparative Guide: Volasertib for the Treatment of Acute Myeloid Leukemia (AML)

A Note on the Comparator: JNJ-7706204

Despite extensive searches, no publicly available scientific literature, clinical trial data, or regulatory information could be identified for a compound designated "JNJ-7706204" in the context of Acute Myeloid Leukemia (AML) or oncology. Therefore, a direct comparison with volasertib is not feasible. This guide will provide a comprehensive overview of volasertib, with a discussion of other Polo-like kinase (PLK) inhibitors and alternative therapeutic strategies in AML serving as a comparative context.

Volasertib: A Potent Inhibitor of Polo-like Kinase 1 in AML

Volasertib (formerly BI 6727) is an investigational, first-in-class, small molecule inhibitor of Polo-like kinase 1 (PLK1) that has been evaluated in clinical trials for the treatment of AML, particularly in older patients who are ineligible for intensive induction chemotherapy.^{[1][2]} PLK1 is a key regulator of the cell cycle, and its overexpression in various cancers, including AML, is associated with poor prognosis.^{[1][3][4]}

Mechanism of Action

Volasertib functions as a competitive inhibitor of the ATP-binding pocket of PLK1.^{[5][6]} This inhibition disrupts the downstream signaling cascade that is crucial for mitotic progression,

leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[6][7][8] While volasertib is highly selective for PLK1, it also exhibits inhibitory activity against PLK2 and PLK3 at higher concentrations.[5][7][9] Preclinical studies have demonstrated its efficacy in inducing programmed cell death in various cancer cell lines, including those resistant to other anti-mitotic drugs.[5]

Volasertib inhibits PLK1, leading to mitotic arrest and apoptosis.

Clinical Development and Efficacy in AML

Volasertib has been primarily investigated in combination with low-dose cytarabine (LDAC) for elderly patients with previously untreated AML who are not candidates for intensive chemotherapy.

Quantitative Data from Key Clinical Trials

Trial Identifier	Phase	Treatment Arms	Key Efficacy Outcomes	Reference
NCT00876689	II	Volasertib + LDAC vs. LDAC alone	Objective Response Rate (CR + CRi): 31% vs. 13.3% (p=0.052) Median Overall Survival: 8.0 vs. 5.2 months (HR=0.63, p=0.047)	[2][10]
POLO-AML-2 (NCT01721876)	III	Volasertib + LDAC vs. Placebo + LDAC	Objective Response Rate (Primary Analysis): 25.2% vs. 16.8% (p=0.071) Objective Response Rate (Final Analysis): 27.7% vs. 17.1% (p=0.002) Median Overall Survival: 5.6 vs. 6.5 months (HR=0.97, p=0.757)	[10][11][12]

CR = Complete Remission; CRi = Complete Remission with incomplete blood count recovery; LDAC = Low-Dose Cytarabine; HR = Hazard Ratio.

While the Phase II trial showed promising results, the subsequent Phase III trial (POLO-AML-2) did not meet its primary endpoint for overall survival, although a higher response rate was

observed in the volasertib arm.[10][12] The development of volasertib was subsequently discontinued by the manufacturer for non-clinical reasons.

Safety and Tolerability

The primary dose-limiting toxicities of volasertib are hematological.

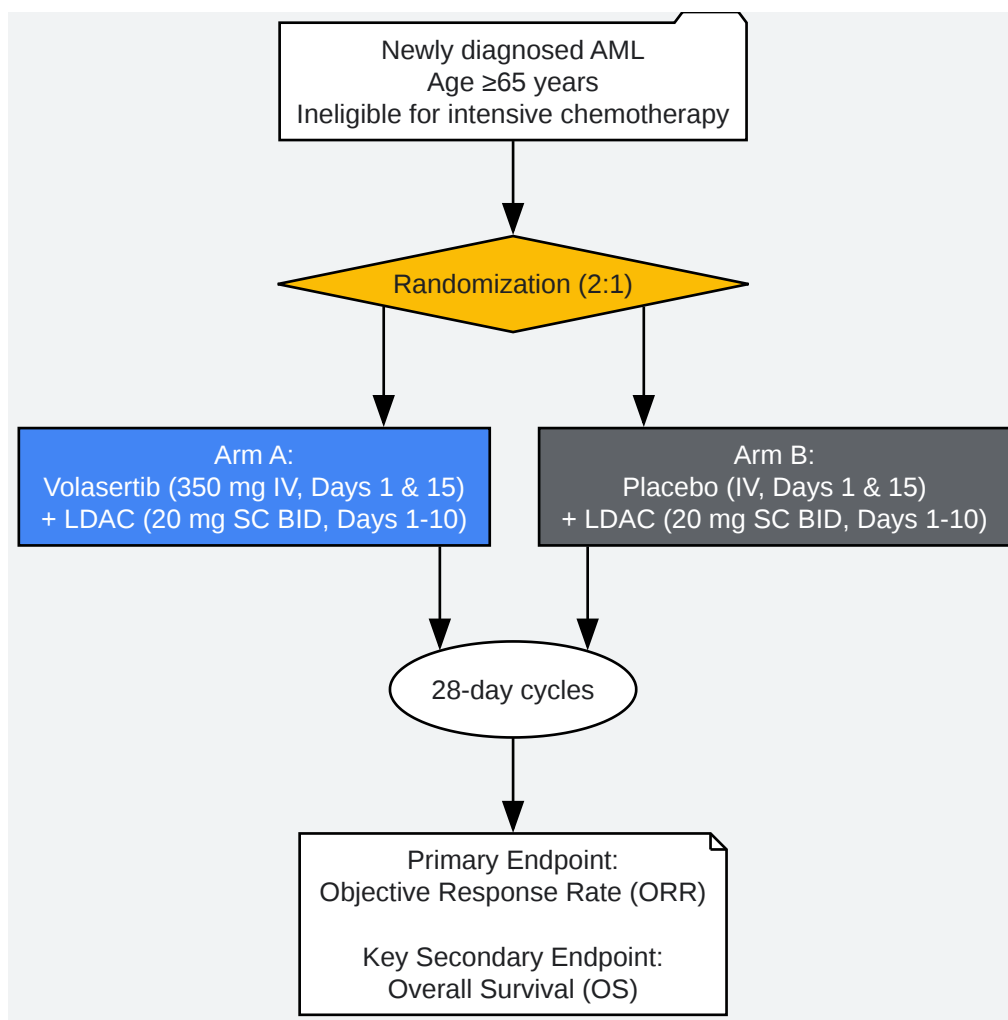
Common Adverse Events (Grade ≥ 3) in Volasertib + LDAC Arm (POLO-AML-2)

Adverse Event	Percentage of Patients
Febrile Neutropenia	60.4%
Infections and Infestations	58.1%
Thrombocytopenia	Not specified, but a common drug-related adverse event[2]
Neutropenia	Not specified, but a common drug-related adverse event

The incidence of grade ≥ 3 infections and febrile neutropenia was significantly higher in the volasertib plus LDAC arm compared to the placebo plus LDAC arm in the POLO-AML-2 study. [10]

Experimental Protocols

General Protocol for a Phase III Study of Volasertib in AML (Based on POLO-AML-2)



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Simplified workflow of the POLO-AML-2 Phase III clinical trial.

Alternatives and Future Directions

Given the discontinuation of volasertib's development, the focus has shifted to other targeted therapies for AML.

- **Other PLK Inhibitors:** Several other PLK inhibitors, such as onvansertib, have been investigated in clinical trials for AML, often in combination with other agents like hypomethylating agents or chemotherapy.[3]
- **Other Targeted Therapies:** The therapeutic landscape of AML is evolving with the approval and investigation of inhibitors targeting other pathways, such as FLT3 inhibitors (e.g., quizartinib), IDH1/2 inhibitors, and BCL-2 inhibitors (e.g., venetoclax).

Conclusion

Volasertib demonstrated significant anti-leukemic activity in AML by effectively targeting PLK1. While it showed promising efficacy in a Phase II study, the confirmatory Phase III trial did not demonstrate a survival benefit, and its development was halted. The data from volasertib trials have, however, provided valuable insights into the potential of targeting the cell cycle in AML and have paved the way for the investigation of other PLK inhibitors and novel combination strategies. The lack of public information on "JNJ-7706204" prevents a direct comparison, highlighting the importance of data transparency in drug development.

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